molecular formula C13H10ClNO B14031695 5-Chloro-2-methyl-4-(pyridin-4-yl)benzaldehyde

5-Chloro-2-methyl-4-(pyridin-4-yl)benzaldehyde

Cat. No.: B14031695
M. Wt: 231.68 g/mol
InChI Key: PSRMTEHJSJOZBL-UHFFFAOYSA-N
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Description

5-Chloro-2-methyl-4-(pyridin-4-yl)benzaldehyde: is an organic compound with the molecular formula C13H10ClNO . It is a derivative of benzaldehyde, featuring a chlorine atom at the 5th position, a methyl group at the 2nd position, and a pyridin-4-yl group at the 4th position on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-methyl-4-(pyridin-4-yl)benzaldehyde typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with the preparation of 5-chloro-2-methylbenzaldehyde.

    Pyridine Introduction: The pyridin-4-yl group is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.

    Reaction Conditions: The reactions are typically carried out under inert atmosphere conditions (e.g., nitrogen or argon) and may require elevated temperatures and specific solvents like toluene or dimethylformamide (DMF).

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The aldehyde group in 5-Chloro-2-methyl-4-(pyridin-4-yl)benzaldehyde can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products:

Scientific Research Applications

Chemistry:

    Building Block: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.

Biology and Medicine:

    Pharmaceuticals: Investigated for its potential as an intermediate in the synthesis of pharmaceutical compounds with antimicrobial or anticancer properties.

Industry:

Mechanism of Action

The mechanism of action of 5-Chloro-2-methyl-4-(pyridin-4-yl)benzaldehyde depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The presence of the pyridin-4-yl group allows for potential hydrogen bonding and π-π interactions with biological macromolecules, influencing its binding affinity and specificity .

Comparison with Similar Compounds

  • 5-Chloro-2-methyl-4-(pyridin-2-yl)benzaldehyde
  • 5-Chloro-2-methyl-4-(pyridin-3-yl)benzaldehyde
  • 5-Chloro-2-methyl-4-(pyridin-4-yl)benzoic acid

Uniqueness:

Properties

Molecular Formula

C13H10ClNO

Molecular Weight

231.68 g/mol

IUPAC Name

5-chloro-2-methyl-4-pyridin-4-ylbenzaldehyde

InChI

InChI=1S/C13H10ClNO/c1-9-6-12(10-2-4-15-5-3-10)13(14)7-11(9)8-16/h2-8H,1H3

InChI Key

PSRMTEHJSJOZBL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C=O)Cl)C2=CC=NC=C2

Origin of Product

United States

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